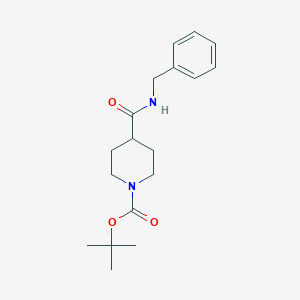

N-Benzyl 1-boc-piperidine-4-carboxamide

Overview

Description

N-Benzyl 1-Boc-piperidine-4-carboxamide (CAS: 188527-08-4) is a piperidine derivative featuring a benzyl group at the nitrogen atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxamide substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of the piperidine scaffold, which is prevalent in bioactive molecules. The Boc group enhances stability during synthetic processes, while the carboxamide moiety may influence hydrogen-bonding interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl 1-boc-piperidine-4-carboxamide can be synthesized through a coupling reaction involving N-Boc-piperidine-1-carboxylic acid and benzylamine. The reaction typically uses reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in a solvent like DMF (dimethylformamide). The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis and procurement. Companies like ChemScene and BOC Sciences offer the compound in bulk quantities, ensuring high purity and quality control .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl 1-boc-piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary and secondary amines.

Major Products

Major products formed from these reactions include carboxylic acids, aldehydes, amines, and alcohols .

Scientific Research Applications

Drug Development

N-Benzyl 1-Boc-piperidine-4-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural attributes make it particularly valuable for developing compounds that target specific biological pathways. For instance, it has been used in synthesizing inhibitors for cholinesterase receptors, which play a vital role in neuropharmacology . The compound's ability to cross the blood-brain barrier enhances its potential for treating neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Its interactions with enzymes involved in metabolic pathways suggest potential therapeutic applications for conditions like type II diabetes and certain cancers . The compound's structure allows it to bind effectively to catalytic sites, facilitating enzyme inhibition through interactions with key amino acids .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and related compounds:

- Antiviral Activity : A study highlighted the potential of N-benzyl 4,4-disubstituted piperidines as inhibitors of the influenza virus H1N1. The research demonstrated that specific structural modifications could enhance antiviral potency while minimizing cytotoxicity .

| Compound | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Original hit | 9.3 ± 0.7 | 100 ± 0 |

| Modified analogue | 1.9 ± 0.1 | 49 ± 2 |

- Receptor Binding Studies : Another investigation focused on the binding affinity of piperidine derivatives to sigma receptors, revealing that modifications to the N-benzylcarboxamide moiety significantly influenced receptor selectivity and affinity .

Broader Applications in Organic Chemistry

Beyond pharmaceuticals, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique reactivity profile allows chemists to create diverse chemical entities through various reactions, including oxidation and reduction processes that yield carboxylic acids, aldehydes, amines, and alcohols .

Mechanism of Action

The mechanism of action of N-Benzyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Benzyl 1-Boc-piperidine-4-carboxamide and analogous compounds:

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties

- Boc vs.

- Carboxamide vs. Carboxylate : The carboxamide group in the target compound supports hydrogen-bonding interactions, critical for enzyme inhibition (e.g., acetylcholinesterase). In contrast, the carboxylate in Benzyl N-Boc-4-piperidinecarboxylate may facilitate salt formation or esterification reactions .

Pharmacological Potential

- Calcium Channel Modulation : N-Benzyl haloperidol chloride () demonstrates vasodilatory effects via extracellular Ca²⁺ influx inhibition, highlighting the pharmacological relevance of the N-benzyl piperidine motif. The Boc group in the target compound could modify receptor binding compared to haloperidol derivatives .

- Acetylcholinesterase Inhibition: Piperidine-4-carboxaldehyde derivatives (e.g., donepezil precursors) exhibit acetylcholinesterase inhibitory activity.

Data Table: Key Parameters for Comparison

| Parameter | This compound | N-Benzyl-N-ethylpiperidine-4-carboxamide | N-Benzyl haloperidol chloride |

|---|---|---|---|

| Molecular Weight | 331.41 g/mol | 246.35 g/mol | 404.92 g/mol |

| Key Functional Groups | Boc, carboxamide | Ethyl, carboxamide | Haloperidol backbone, chloride |

| Solubility (Predicted) | Moderate (polar groups) | High (lipophilic) | Low (ionic chloride) |

| Biological Activity | Drug precursor | Not reported | Calcium channel antagonism |

| Synthetic Complexity | Intermediate | Low | High |

Biological Activity

N-Benzyl 1-boc-piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a piperidine derivative that serves as a versatile building block in the synthesis of various biologically active compounds. Its structure includes a benzyl group, a Boc (tert-butyloxycarbonyl) protecting group, and a carboxamide functional group, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer .

- Receptor Antagonism : It has shown potential as a receptor antagonist, particularly in the modulation of neurotransmitter systems .

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-benzyl piperidine derivatives against influenza A viruses. For instance, research demonstrated that modifications in the piperidine structure significantly influenced antiviral potency:

| Compound | R1 | R2 | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|---|---|

| Original Hit | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| Modified Compound | H | Bn | >100 | >100 |

| Fluorinated Analogue | Bn (4-F) | Bn | 1.9 ± 0.1 | 49 ± 2 |

This table summarizes the antiviral activity against H1N1 influenza virus, indicating that specific substitutions on the benzyl group are crucial for maintaining efficacy while minimizing cytotoxic effects .

Antiproliferative Effects

This compound has also been evaluated for antiproliferative activity. A related class of compounds demonstrated significant inhibition of cell proliferation in cancer cell lines:

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 120 | Tubulin inhibitor |

| Compound B | 3.0 | Inhibition of colchicine binding |

These findings suggest that structural modifications can enhance the antiproliferative properties by targeting tubulin dynamics within cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics:

- High Gastrointestinal Absorption : The compound is noted for its high gastrointestinal (GI) absorption rates.

- Blood-Brain Barrier Permeability : It is capable of crossing the blood-brain barrier (BBB), making it a candidate for neurological applications .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of N-benzyl piperidine derivatives:

- Influenza Virus Inhibition : A study identified critical interactions between the compound and viral fusion peptides, elucidating how structural features influence binding affinity and specificity against influenza strains .

- Cancer Treatment Potential : Another investigation into related piperidine derivatives revealed their potential as novel chemotherapeutic agents with low toxicity profiles while maintaining high efficacy against various cancer cell lines .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Benzyl 1-Boc-piperidine-4-carboxamide to minimize side reactions?

- Methodological Answer : The synthesis often involves Boc protection of the piperidine nitrogen followed by coupling with benzylamine derivatives. Key challenges include avoiding carbamate decomposition during acidic/basic conditions and controlling competing alkylation pathways. A study using sec-BuLi and (-)-sparteine for asymmetric deprotonation demonstrated that maintaining low temperatures (-78°C) and stoichiometric control reduces side reactions like carbamate addition . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product with >98% purity, as validated by HPLC and NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combined FT-IR, FT-Raman, and NMR (¹H, ¹³C, DEPT) analyses provide comprehensive structural validation. For example, the Boc group’s carbonyl stretch appears at ~1680 cm⁻¹ in FT-IR, while the piperidine ring’s chair conformation is confirmed by coupling constants (J = 3–5 Hz) in ¹H NMR. X-ray crystallography (monoclinic P2₁/c space group) further resolves stereochemical details, such as torsional angles and hydrogen bonding networks .

Q. How should researchers handle stability and storage of this compound to ensure reproducibility?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert gas (argon/nitrogen) at room temperature (RT) in amber vials with desiccants. Avoid prolonged exposure to moisture, as hydrolysis of the Boc group can occur, leading to free amine formation. Stability studies indicate no degradation over 6 months under these conditions .

Advanced Research Questions

Q. What computational methods can predict the enantioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states to predict enantioselectivity. For asymmetric deprotonation, computational studies reveal that the pro-S hydrogen is preferentially abstracted due to lower activation energy (ΔG‡ ≈ 18 kcal/mol), consistent with experimental er = 87:13 . Molecular docking (AutoDock Vina) further correlates stereoelectronic properties with biological activity, such as binding affinity to enzymes .

Q. How can researchers resolve contradictions in reaction outcomes during Boc deprotection?

- Methodological Answer : Contradictions arise from competing pathways: acid-mediated cleavage (e.g., TFA in DCM) vs. thermal decomposition. Kinetic studies using in situ FT-IR monitoring show that TFA achieves >95% deprotection in 2 hours at 0°C, whereas heating above 60°C induces racemization. Side products like tert-butyl carbocation adducts can be minimized by adding scavengers (e.g., triethylsilane) .

Q. What strategies improve the compound’s solubility for biological assays without destabilizing the Boc group?

- Methodological Answer : Co-solvent systems (e.g., DMSO:water 1:4 v/v) enhance solubility while maintaining Boc integrity. Surface plasmon resonance (SPR) studies show that adding 5% PEG-400 reduces aggregation without affecting binding kinetics. For hydrophobic environments, micellar encapsulation (using TPGS-750-M) improves bioavailability .

Q. Critical Considerations

Properties

IUPAC Name |

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.